5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine
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Overview
Description
5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4,6-dimethylpyridin-3-amine. The process can be summarized as follows:
Halogenation: 4,6-dimethylpyridin-3-amine is first chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate to introduce the iodine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Hydroxylated Derivatives: Formed through oxidation reactions.
Aminated Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s halogen atoms can form halogen bonds with biological macromolecules, influencing their function. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
- 5-Chloro-4,6-dimethylpyridin-3-amine
- 2-Iodo-4,6-dimethylpyridin-3-amine
Uniqueness
5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. The presence of both chlorine and iodine allows for selective functionalization and diverse chemical transformations.
Properties
IUPAC Name |
5-chloro-2-iodo-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLVAMIISZTQOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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